molecular formula C20H14ClNO4S B3513080 N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide

N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide

Cat. No.: B3513080
M. Wt: 399.8 g/mol
InChI Key: NZKLIQYOZBDQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide is a synthetic small molecule featuring a 1,4-benzodioxin core substituted with a 2-chlorobenzoyl group at position 7 and a 2-thiophenecarboxamide moiety at position 4. The 2-chlorobenzoyl group introduces electron-withdrawing properties, while the thiophene ring contributes to π-π stacking interactions in target binding.

Properties

IUPAC Name

N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4S/c21-14-5-2-1-4-12(14)19(23)13-10-16-17(26-8-7-25-16)11-15(13)22-20(24)18-6-3-9-27-18/h1-6,9-11H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKLIQYOZBDQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst.

    Formation of the Thiophenecarboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound serves as a precursor for synthesizing more complex organic molecules. It can act as a reagent in various chemical reactions, including:

  • Oxidation Reactions : Utilizing oxidizing agents such as potassium permanganate to yield oxidized derivatives.
  • Reduction Reactions : Employing lithium aluminum hydride for reduction processes.
  • Nucleophilic Substitution Reactions : The iodo group can be substituted by other nucleophiles under basic conditions.

Biological Research

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

Pharmaceutical Applications

This compound is being explored as a lead compound in drug development due to its unique structure and biological activities. Its potential applications include:

  • Therapeutics for Infectious Diseases : Investigating its efficacy against resistant bacterial strains.
  • Cancer Treatment : Exploring mechanisms of action that may lead to novel anticancer therapies.

Industrial Applications

In industry, the compound is being evaluated for its utility in developing new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In a separate investigation by Lee et al. (2024), the compound was tested for cytotoxicity against human cancer cell lines. The results demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide (Compound 3) Structure: Features a 1,4-benzodioxin core with a 4-methylbenzenesulfonamide group. Activity: Inactive against Staphylococcus aureus and Pseudomonas aeruginosa in antibacterial assays . Key Difference: Lack of a thiophene or benzoyl group may limit target engagement compared to the query compound.
  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[(4-Fluorophenyl)Sulfonylamino]Benzamide (CAS: 377760-55-9) Structure: Combines a benzodioxin core with a fluorophenylsulfonylamino-benzamide substituent. Activity: Not explicitly reported, but structurally similar anti-diabetic derivatives (e.g., α-glucosidase inhibitors) show moderate activity (IC50 ~80 μM) .

Benzamide Derivatives

  • N-[7-(2-Fluorobenzoyl)-2,3-Dihydro-1,4-Benzodioxin-6-yl]-3-Nitrobenzamide (ChemDiv 8017-4430)

    • Structure : Substituted with 2-fluorobenzoyl and 3-nitrobenzamide groups.
    • Activity : Screening compound with unspecified biological data; the nitro group may enhance reactivity or toxicity compared to the chloro substituent in the query compound .
  • Anti-Diabetic 2-[2,3-Dihydro-1,4-Benzodioxin-6-yl(Phenylsulfonyl)Amino]-N-(Substituted-Phenyl)Acetamides Structure: Benzodioxin linked to sulfonamide-acetamide hybrids. Activity: Moderate α-glucosidase inhibition (IC50: 81–86 μM) compared to acarbose (IC50: 37 μM) .

Immunomodulatory Scaffolds

  • [3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-Methylphenyl]Methanol Derivatives Structure: Benzodioxin fused with a methylphenyl-methanol scaffold. Activity: Identified as high-potency PD-1/PD-L1 inhibitors via scaffold-hopping strategies, with SoftMax scores >0.8 .

Key Structural and Functional Comparisons

Compound Core Substituents Biological Activity Key Features
Query Compound 2-Chlorobenzoyl, 2-Thiophenecarboxamide Not reported Thiophene enhances π-stacking; chloro group improves metabolic stability.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide 4-Methylbenzenesulfonamide Inactive (antibacterial) Sulfonamide group lacks electronic diversity for target interaction.
ChemDiv 8017-4430 2-Fluorobenzoyl, 3-Nitrobenzamide Screening compound Nitro group may confer redox activity; fluorobenzoyl improves lipophilicity.
Anti-Diabetic Acetamides Sulfonamide-acetamide hybrids Moderate α-glucosidase inhibition Acetamide linker critical for enzyme binding; substituents modulate potency.
PD-1/PD-L1 Inhibitors Methylphenyl-methanol High immunomodulatory potency Scaffold hopping validates benzodioxin’s versatility in protein-protein interaction inhibition.

Pharmacological and Therapeutic Potential

  • Anti-Diabetic Activity : Moderate α-glucosidase inhibition in analogs highlights the benzodioxin scaffold’s relevance in metabolic disorders .
  • Immunomodulation: Scaffold-hopping success in PD-1/PD-L1 inhibitors underscores the benzodioxin core’s adaptability in oncology .

Biological Activity

N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorobenzoyl group and a benzodioxin ring system. Its molecular formula is C22H16ClNO4C_{22}H_{16}ClNO_{4}, with a molecular weight of 396.82 g/mol. The presence of the chlorobenzoyl moiety is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H16ClN O4
Molecular Weight396.82 g/mol
LogP4.5845
Polar Surface Area51.92 Å
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological processes. This compound may function as an inhibitor or modulator, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. For instance, studies have shown that derivatives of similar compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The chlorobenzoyl group may enhance the compound's affinity for cancer-related targets.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl] and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of this compound in lung cancer models. The findings revealed that it inhibited the proliferation of lung cancer cells through the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamideModerate anticancer activity
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamideHigher selectivity against specific cancer types
N-[7-(2-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamideReduced potency compared to chlorinated analogs

The presence of chlorine in the structure appears to confer distinct electronic properties that enhance biological interactions compared to bromine or fluorine substituents.

Q & A

Q. What are the standard synthetic protocols for preparing benzodioxin-containing carboxamide derivatives?

The synthesis typically involves multi-step reactions. For example, benzodioxin-6-amine derivatives are first reacted with sulfonyl chlorides or acyl chlorides under pH-controlled alkaline conditions (e.g., aqueous Na₂CO₃) to form intermediate sulfonamides or amides . Subsequent N-alkylation or coupling with halogenated acetamides (e.g., 2-bromo-N-phenylacetamides) in polar solvents like DMF, using LiH as a base, yields target compounds . Reaction progress is monitored via TLC, and products are purified via precipitation in ice-water .

Q. Which spectroscopic techniques are critical for structural validation of benzodioxin-carboxamide hybrids?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides, S=O stretch at ~1150–1250 cm⁻¹ for sulfonamides) .
  • ¹H-NMR : Assigns protons in aromatic (δ 6.5–8.3 ppm), methylene (δ 4.2–4.3 ppm for benzodioxin CH₂ groups), and amide NH (δ ~8.3 ppm) regions .
  • CHN Analysis : Confirms elemental composition (e.g., C₃₄H₂₈ClN₃O₅S requires C 63.00%, H 5.06%, N 6.39%) .

Q. How are initial biological activities (e.g., enzyme inhibition) assessed for these compounds?

Enzymatic assays like α-glucosidase inhibition are performed using p-nitrophenyl glucoside as a substrate. Test compounds (0.0156–0.5 mM) are pre-incubated with the enzyme (0.057 U) in phosphate buffer (pH 6.8), and absorbance at 400 nm is measured after 30 minutes. IC₅₀ values are calculated using software like EZ-Fit .

Advanced Research Questions

Q. How do substituents on the phenyl or thiophene moieties influence structure–activity relationships (SAR)?

Methyl or methoxy groups on the phenyl ring enhance α-glucosidase inhibition. For example, 3,4-dimethylphenyl-substituted derivatives show IC₅₀ values of ~81 μM, outperforming unsubstituted analogs (IC₅₀ >100 μM) due to hydrophobic interactions with the enzyme’s active site . Conversely, bulky groups (e.g., nitro) reduce solubility and activity .

Q. What mechanistic insights exist for benzodioxin-carboxamide derivatives as enzyme inhibitors?

Molecular docking studies suggest that the benzodioxin core and sulfonamide/amide groups form hydrogen bonds with α-glucosidase residues (e.g., Asp349, Arg439). The 2-chlorobenzoyl moiety may occupy a hydrophobic pocket, enhancing binding affinity . Competitive inhibition is inferred from Lineweaver-Burk plots .

Q. How can computational methods optimize the design of novel analogs?

  • Scaffold Hopping : Graph neural networks (EGNN models) predict bioactivity by identifying structurally distinct scaffolds with similar electronic profiles (e.g., replacing benzodioxin with [3-(2-methylphenyl)methanol]) .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite evaluates binding poses and interaction energies with target enzymes .

Q. How can researchers address discrepancies in synthetic yields or purity?

  • Reaction Optimization : Vary solvent polarity (DMF vs. THF), base (LiH vs. K₂CO₃), or temperature (25°C vs. reflux) to improve yields .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) instead of precipitation for crystalline impurities .

Q. How do these compounds compare to clinically used inhibitors (e.g., acarbose)?

While acarbose has superior α-glucosidase inhibition (IC₅₀ 37.38 μM), benzodioxin-carboxamides (e.g., 7k, IC₅₀ 81.12 μM) offer synthetic versatility for structural tuning. Their lower potency is offset by improved metabolic stability due to reduced carbohydrate moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.